2-Amino-3,3-dimethylbutanenitrile
Description
Significance of α-Aminonitriles in Organic Synthesis and Chemical Evolution
α-Aminonitriles are a class of organic compounds characterized by an amino group and a nitrile group attached to the same carbon atom. They are highly significant as versatile intermediates in organic synthesis, most notably in the Strecker synthesis of amino acids. organic-chemistry.orgwikipedia.org First reported by Adolph Strecker in 1850, this reaction involves the condensation of an aldehyde or ketone with ammonia (B1221849) and cyanide to form an α-aminonitrile. wikipedia.orgnumberanalytics.com This intermediate can then be hydrolyzed to produce the corresponding amino acid, the fundamental building blocks of proteins. wikipedia.orgnumberanalytics.comnrochemistry.com The Strecker reaction's adaptability allows for the synthesis of a wide array of both naturally occurring and unnatural amino acids, which are invaluable in biochemical research and pharmaceutical development. numberanalytics.com
Beyond their role in modern synthesis, α-aminonitriles are of profound interest in the field of chemical evolution and prebiotic chemistry. nih.govnih.gov Scientists hypothesize that these compounds could have formed on early Earth from simple precursor molecules believed to be present, such as aldehydes, ammonia, and hydrogen cyanide. nih.govroyalsocietypublishing.org This formation presents a plausible pathway for the abiotic synthesis of amino acids. nih.govacs.org Research suggests that in a prebiotic environment, α-aminonitriles could have participated in the formation of peptides. For instance, they can react with aminothiols like cysteine to form dipeptides, a process that does not require a strong energy source, unlike peptide bond formation from carboxylic acids. nih.gov This nitrile-based scenario points to a potential early stage in the development of life, dominated by the chemistry of cyano compounds. nih.gov The potential for aminonitrile formation on celestial bodies like Saturn's moon, Titan, further underscores their importance in discussions about the origins of life. acs.org
2-Amino-3,3-dimethylbutanenitrile as a Representative α-Aminonitrile in Contemporary Research
This compound, an α-aminonitrile derived from 3,3-dimethyl-2-butanone (also known as pinacolone), serves as a significant subject in contemporary chemical research. google.com Its primary application lies in its role as a key precursor in the industrial synthesis of 2-Amino-2,3-dimethylbutyramide (B41022). researchgate.netchemicalbook.com This amide is a crucial intermediate for manufacturing a class of potent, broad-spectrum imidazolinone herbicides. researchgate.netnih.gov
The conversion of this compound to its corresponding amide has been a focus of extensive research, highlighting a shift from traditional chemical methods to more sustainable biocatalytic processes. The chemical synthesis typically involves hydrolysis using strong acids like sulfuric acid at high temperatures, a process that is energy-intensive and generates significant waste. google.comgoogle.com
In contrast, contemporary research has heavily explored the use of nitrile hydratase (NHase) enzymes from various microorganisms to catalyze the hydration of this compound. google.comresearchgate.net Strains of Rhodococcus have been identified as particularly effective, capable of performing the conversion under mild conditions (e.g., lower temperatures and neutral pH), leading to high yields and simplified purification. google.comresearchgate.netnih.gov This enzymatic route is considered more environmentally friendly and has potential for industrial-scale production. google.comnih.gov Research has focused on optimizing these biocatalytic systems, including developing cyanide-resistant enzyme variants and employing biphasic solvent systems to improve substrate stability and product yield. researchgate.netnih.gov
The table below summarizes and compares different methods for the synthesis of 2-Amino-2,3-dimethylbutyramide from its nitrile precursor, illustrating the findings of various research efforts.
| Method | Catalyst/Reagent | Key Conditions | Yield | Reference |
|---|---|---|---|---|
| Chemical Hydrolysis | Sulfuric acid (H₂SO₄) | Heated to 100°C | 81.7% | google.comgoogle.com |
| Whole-Cell Biocatalysis | Rhodococcus qingshengii cells | 10°C | 84.5% | researchgate.net |
| Whole-Cell Biocatalysis | Rhodococcus boritolerans CCTCC M 208108 | 10°C, n-hexane/water biphasic system | 91% | nih.gov |
| Whole-Cell Biocatalysis | Rhodococcus boritolerans CCTCC M 208108 | Aqueous system | High tolerance to product (40 g/L) and cyanide (5 mM) | researchgate.netnih.gov |
| Recombinant Enzyme | Nitrile hydratase from Pseudonocardia thermophila in E. coli | Screened from a library for activity towards the substrate | Data not specified | researchgate.net |
Beyond its role in herbicide synthesis, this compound is also utilized in the preparation of new chiral ligands, and methods for its resolution into distinct enantiomers have been developed using agents like tartaric acid. chemicalbook.comchemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3,3-dimethylbutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-6(2,3)5(8)4-7/h5H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBBAMWCPVGAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463975 | |
| Record name | 2-amino-3,3-dimethylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77425-86-6 | |
| Record name | 2-amino-3,3-dimethylbutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3,3-dimethylbutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Transformations of 2 Amino 3,3 Dimethylbutanenitrile
Hydrolysis Reactions
The nitrile group of 2-amino-3,3-dimethylbutanenitrile can undergo hydrolysis to form either an amide or a carboxylic acid, depending on the reaction conditions.
The selective hydration of the nitrile group in this compound yields 2-amino-3,3-dimethylbutanamide. This transformation is particularly significant as the product is a key intermediate in the synthesis of imidazolinone herbicides. nih.govchemicalbook.com While chemical methods using acid or base catalysis exist, they often suffer from the instability of α-aminonitriles in aqueous solutions, which can lead to spontaneous hydrolysis back to the parent ketone and hydrogen cyanide. google.com
To overcome these limitations, biocatalytic methods employing nitrile hydratase (NHase) have been developed. google.comresearchgate.net These enzymatic approaches offer high efficiency and selectivity under mild reaction conditions. google.com For instance, a newly isolated strain of Rhodococcus qingshengii has been shown to effectively convert 2-amino-2,3-dimethylbutyronitrile into 2-amino-2,3-dimethylbutyramide (B41022). researchgate.net This microbial catalyst is tolerant to both cyanide and high concentrations of the product. nih.govresearchgate.net
Optimization of the enzymatic process has been a key area of research. By controlling the temperature, the inhibition of the NHase enzyme by cyanide, which can be released from the starting material, can be successfully overcome. nih.gov The use of biphasic solvent systems, such as an n-hexane/water system, has been shown to further improve the product concentration, yield, and catalyst productivity. nih.gov In one study, using resting cells of Rhodococcus boritolerans CCTCC M 208108, which is resistant to cyanide, a product concentration of 40 g/L could be tolerated. nih.govresearchgate.net
| Biocatalyst | Substrate | Product | Key Findings | Reference |
|---|---|---|---|---|
| Nocardia globerula CCTCC No:M209214 | 2-amino-2,3-dimethyl nitrile | 2-amino-2,3-dimethylbutyramide | Produces the target amide with an ultimate yield of 95% and purity of 96%. | google.com |
| Rhodococcus qingshengii | 2-amino-2,3-dimethylbutyronitrile | 2-amino-2,3-dimethylbutyramide | Tolerated KCN up to 5 mM and the product up to 40 g/l. At 10°C, the product concentration reached 33.8 g/l with a yield of 84.5%. | researchgate.net |
| Rhodococcus boritolerans CCTCC M 208108 | 2-amino-2,3-dimethylbutyronitrile | 2-amino-2,3-dimethylbutyramide | Resistant to cyanide (5 mM) and tolerant to high product concentration (40 g/l). In a biphasic system, the yield reached 91%. | nih.gov |
Further hydrolysis of the intermediate 2-amino-3,3-dimethylbutanamide, or direct hydrolysis of this compound, leads to the formation of the α-amino acid tert-Leucine ((S)-2-amino-3,3-dimethylbutanoic acid). chemicalbook.commedchemexpress.com This non-proteinogenic amino acid is a valuable chiral building block in the synthesis of pharmaceuticals and chiral ligands. sigmaaldrich.com
Both chemical and enzymatic methods are available for the synthesis of tert-Leucine. chemicalbook.com Enzymatic methods are often preferred due to their high optical purity, mild reaction conditions, and environmental benefits. chemicalbook.com For example, L-leucine dehydrogenase can catalyze the conversion of trimethylpyruvate to L-tert-leucine in the presence of NADH and ammonia (B1221849), achieving a yield of 80%. chemicalbook.com
| Starting Material | Product | Method | Key Features | Reference |
|---|---|---|---|---|
| Trimethylpyruvate | L-tert-Leucine | Enzymatic (L-leucine dehydrogenase) | High optical purity, mild conditions, 80% yield. | chemicalbook.com |
| 2-methoxyamido-3,3-dimethylbutyric acid | MOC-L-tert-leucine | Chemical (resolution with chiral amine) | Low cost, suitable for industrial production. | google.com |
Deprotonation and Anionic Chemistry
The α-carbon of this compound, being adjacent to both the amino and nitrile groups, can be deprotonated to form a stabilized carbanion.
The formation of α-aminocarbanions from α-aminonitriles is a known process in organic chemistry. These carbanions are stabilized by the electron-withdrawing effect of the nitrile group. The resulting anionic species are highly reactive nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions.
The α-aminocarbanion derived from this compound can serve as a synthetic equivalent of an acyl anion. After the carbanion reacts with an electrophile, the nitrile and amino groups can be subsequently hydrolyzed to reveal a ketone functionality. This two-step process allows for the introduction of an acyl group, a transformation that is not directly achievable with acyl anions themselves, which are generally unstable.
Cyclization and Heterocycle Formation
α-Aminonitriles are valuable precursors for the synthesis of various heterocyclic compounds. The presence of both a nucleophilic amino group and an electrophilic nitrile group within the same molecule allows for intramolecular cyclization reactions, while their reactivity with external reagents enables intermolecular cyclizations.
While specific examples of cyclization reactions starting directly from this compound are not extensively documented in the provided search results, the general reactivity of aminonitriles suggests its potential in this area. For instance, related 2-aminothiophene-3-carbonitriles are used as starting materials for a variety of thiophene-containing heterocycles. nih.gov Similarly, 2-amino-3-cyano-4H-chromenes can be synthesized through multi-component reactions involving precursors with cyano groups. mdpi.comresearchgate.netnih.gov These examples highlight the potential of the aminonitrile functionality in this compound to participate in the formation of diverse heterocyclic systems, such as pyrazoles and diazepines. mdpi.com
Reactions Leading to N-Heterocyclic Systems
While specific examples detailing the use of this compound in the synthesis of N-heterocyclic systems are not extensively documented in readily available literature, the reactivity of the analogous α-aminonitrile functional group is well-established as a versatile precursor for various heterocyclic structures. α-Aminonitriles serve as valuable building blocks for the synthesis of a wide array of nitrogen-containing heterocycles, including imidazoles and other related systems. uni-mainz.de
In a broader context, the reaction of α-aminonitriles with aminothiols, such as cysteine, can lead to the formation of 5- or 6-membered ring heterocycles, which can subsequently be hydrolyzed to dipeptides. nih.gov This reactivity highlights the potential for α-aminonitriles to participate in cyclization reactions with suitable binucleophiles. Theoretical calculations have suggested that α-aminonitriles are more reactive than other types of nitriles, and that imidazoles could potentially be formed from transiently generated amidinonitriles. nih.gov
The general synthetic utility of α-aminonitriles in heterocyclic chemistry is widely recognized, and they are considered important synthons for the preparation of a variety of nitrogen-containing ring systems. uni-mainz.denih.gov
Rearrangements and Ring Expansions
Currently, there is a lack of specific information in the scientific literature regarding the rearrangements and ring expansion reactions of this compound.
Reductive Transformations
The nitrile group in this compound is susceptible to various reductive transformations, leading to either its complete removal (decyanation) or its conversion to a primary amine.
Reductive Decyanation Reactions
Reductive decyanation of α-aminonitriles is a synthetically useful transformation that allows for the removal of the cyano group, effectively replacing it with a hydrogen atom. This reaction can be achieved using a variety of reducing agents and conditions. nih.govbeilstein-journals.org The mechanism of this reaction often involves the formation of an iminium ion intermediate, which is then reduced by a hydride donor. nih.govbeilstein-journals.org
Commonly employed hydride donors for the reductive decyanation of α-aminonitriles include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and lithium aluminium hydride (LiAlH₄). nih.gov The choice of reagent can be critical, as highly reactive hydrides like LiAlH₄ can sometimes lead to the reduction of the nitrile to a diamine instead of decyanation. nih.gov The course of the reaction is also dependent on the structure of the α-aminonitrile and the ease of iminium ion formation. nih.gov
Transition metal-catalyzed methods have also been developed for reductive decyanation. Nickel-catalyzed systems, for instance, have been shown to be effective. nih.govbeilstein-journals.org One such system utilizes a Ni(acac)₂ complex with PCy₃ as a ligand and tetramethyldisiloxane (TMDS) as the hydride source. nih.gov Another nickel-based protocol employs Ni(cod)₂ with PCy₃ and AlMe₃ under a hydrogen atmosphere. nih.gov Rhodium catalysts have also been utilized for this transformation. nih.gov
Furthermore, reductive decyanation can be achieved under metal-dissolving conditions, such as with lithium or sodium in liquid ammonia, which proceeds through a two-electron transfer pathway. nih.govbeilstein-journals.org
| Reagent/Catalyst System | General Conditions | Notes |
|---|---|---|
| Sodium borohydride (NaBH₄) | Typically in an alcoholic solvent. | A common and mild reducing agent. nih.gov |
| Sodium cyanoborohydride (NaBH₃CN) | Often used under mildly acidic conditions. | A milder alternative to NaBH₄. nih.gov |
| Lithium aluminium hydride (LiAlH₄) | In an ethereal solvent like THF. | A powerful reducing agent; can sometimes lead to over-reduction to the diamine. nih.gov |
| Raney Nickel with H₂ | Hydrogenation conditions. | Proposed to proceed via an iminium ion intermediate. nih.gov |
| Ni(acac)₂ / PCy₃ / TMDS | Catalytic nickel system. | TMDS serves as the hydride source. nih.gov |
| Ni(cod)₂ / PCy₃ / AlMe₃ / H₂ | Catalytic nickel system under hydrogen atmosphere. | AlMe₃ facilitates the C-CN bond activation. nih.gov |
| [RhCl(cod)]₂ / Hydrosilane | Rhodium-catalyzed hydrosilylation. | Effective for a range of nitriles. nih.gov |
| Li or Na in liquid NH₃ | Dissolving metal reduction. | Proceeds via a two-electron transfer mechanism. nih.govbeilstein-journals.org |
Conversion to Amines
The reduction of the nitrile functionality in this compound to a primary amine yields the corresponding vicinal diamine, 2-amino-3,3-dimethylbutanamine. This transformation is a standard reaction in organic synthesis and can be accomplished using various reducing agents.
Powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) are capable of reducing the nitrile group to a primary amine. nih.gov Catalytic hydrogenation is another widely used method for this conversion. Typical catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum-based catalysts, used under a hydrogen atmosphere.
| Reagent/Catalyst System | General Conditions | Product |
|---|---|---|
| Lithium aluminium hydride (LiAlH₄) | Ethereal solvent (e.g., THF), followed by aqueous workup. | Primary amine |
| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | Hydrogen gas, typically at elevated pressure and/or temperature. | Primary amine |
| Diisopropylaminoborane [BH₂N(iPr)₂] with catalytic LiBH₄ | Reduces a variety of nitriles to primary amines. | Primary amine organic-chemistry.org |
| Cobalt-catalyzed hydrosilylation | TMDS as reducing agent, Co(OPiv)₂ catalyst, and an isocyanide ligand. | Silylated primary amine, which can be hydrolyzed to the primary amine. organic-chemistry.org |
Nucleophilic Additions and Substitutions
The primary amino group of this compound can act as a nucleophile, participating in addition and substitution reactions with suitable electrophiles.
Reactions with Epoxides
The reaction of the primary amino group of this compound with epoxides is expected to proceed via a nucleophilic ring-opening of the epoxide. This reaction typically results in the formation of a β-amino alcohol. The regioselectivity of the ring-opening is influenced by steric and electronic factors of both the amine and the epoxide. In the case of an unsymmetrical epoxide, the nucleophilic attack of the amine will generally occur at the less sterically hindered carbon atom of the epoxide ring.
While specific examples of the reaction of this compound with epoxides are not detailed in the available literature, the general reactivity of amines with epoxides is a well-established synthetic transformation. Such reactions can sometimes be followed by a subsequent cyclization step, particularly if the nitrile group participates, which could lead to the formation of heterocyclic systems.
Furthermore, the Ritter reaction, which involves the reaction of a nitrile with an electrophile (such as an alcohol or alkene) in the presence of a strong acid, can also be applied to epoxides. The ring-opening of an epoxide with a nitrile in the presence of BF₃·Et₂O has been shown to be a regioselective process, yielding β-amino alcohols with differently protected amino groups. researchgate.net This suggests an alternative pathway for the reaction of this compound with epoxides under acidic conditions, where the nitrile group acts as the nucleophile.
Acylations and 1,4-Additions
The reactivity of this compound is characterized by the presence of a primary amino group and a nitrile functional group. The amino group, being nucleophilic, is the primary site for acylation and 1,4-addition reactions. However, the steric hindrance imposed by the adjacent bulky tert-butyl group significantly influences its reactivity in these transformations.
The primary amino group of this compound readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding N-acyl-α-aminonitrile derivatives. This reaction is a standard method for introducing an acyl group onto a nitrogen atom.
Detailed research on the acylation of sterically comparable α,α-disubstituted aminonitriles provides a strong model for the reactivity of this compound. For instance, the reaction of 2-amino-2-butylhexanenitrile with benzoyl chloride proceeds efficiently to yield the corresponding N-benzoyl amide. nih.gov This transformation is typically carried out in a biphasic system or in an aqueous solution of a mild base, such as sodium bicarbonate, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. nih.gov The use of a base is crucial to drive the reaction to completion by ensuring the amino group remains deprotonated and thus nucleophilic.
The general scheme for the acylation of a sterically hindered α-aminonitrile is depicted below:
Reaction Scheme:
R-COCl (Acyl Chloride) + H₂N-C(R')(R'')-CN (α-Aminonitrile) --(Base)--> R-CO-NH-C(R')(R'')-CN (N-Acyl-α-aminonitrile) + HCl
The reaction conditions for the benzoylation of a related aminonitrile are summarized in the following table.
| Aminonitrile Substrate | Acylating Agent | Base/Solvent | Product | Reference |
|---|---|---|---|---|
| 2-Amino-2-butylhexanenitrile | Benzoyl chloride | Aqueous Sodium Bicarbonate | N-(5-Cyanononan-5-yl)benzamide | nih.gov |
This reaction highlights that despite potential steric hindrance, the amino group remains sufficiently nucleophilic to react with electrophilic acylating agents under appropriate conditions. The resulting N-acyl derivatives are important intermediates in the synthesis of more complex molecules, including amino acids. nih.gov
The 1,4-addition of an amine to an α,β-unsaturated carbonyl compound, known as an aza-Michael addition, is a fundamental carbon-nitrogen bond-forming reaction. Primary amines are common nucleophiles (Michael donors) for this type of conjugate addition to electrophilic alkenes (Michael acceptors) such as acrylates, enones, and acrylonitriles. nih.gov
In principle, the primary amino group of this compound could act as a nucleophile in a 1,4-addition reaction. For example, its reaction with an α,β-unsaturated ester like ethyl acrylate would be expected to yield a β-amino ester derivative.
General Reaction Scheme:
R¹R²NH (Amine) + CH₂=CH-COOR³ (Acrylate) → R¹R²N-CH₂-CH₂-COOR³ (β-Amino Ester)
However, the significant steric bulk of the tert-butyl group, positioned directly adjacent to the nucleophilic amino group, presents a substantial challenge for this reaction. Steric hindrance can dramatically decrease the rate of nucleophilic attack at the β-carbon of the Michael acceptor. researchgate.net While less hindered primary and secondary amines undergo Michael additions, often promoted by microwave irradiation or catalysts, nih.gov there is a lack of specific documented examples for this compound in the scientific literature. This suggests that the reaction is likely disfavored under standard conditions due to the high degree of steric hindrance around the nitrogen atom, which impedes its approach to the electrophilic carbon. Overcoming this steric barrier would likely require forcing conditions, such as high temperatures or pressures, or the use of specialized catalysts, which may lead to competing side reactions.
The potential, though sterically hindered, 1,4-addition is summarized in the table below.
| Michael Donor | Michael Acceptor (Example) | Potential Product | Challenges & Remarks |
|---|---|---|---|
| This compound | Ethyl acrylate | Ethyl 3-((1-cyano-2,2-dimethylpropyl)amino)propanoate | Reaction is expected to be slow or unsuccessful under standard conditions due to severe steric hindrance from the tert-butyl group. No specific successful examples are readily available in the literature. |
Enantioselective Synthesis and Chiral Applications of 2 Amino 3,3 Dimethylbutanenitrile
Asymmetric Strecker Reactions for Stereocontrol
The Strecker reaction, first reported by Adolph Strecker in 1850, is a classic multicomponent reaction that produces α-aminonitriles from an aldehyde, ammonia (B1221849), and a cyanide source. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The traditional reaction yields a racemic mixture, but modern asymmetric variants provide effective stereocontrol. wikipedia.org For a sterically demanding aldehyde like pivaldehyde (2,2-dimethylpropanal), the precursor to 2-amino-3,3-dimethylbutanenitrile, achieving high stereoselectivity is particularly challenging.
One successful approach involves the use of a chiral auxiliary. The reaction of pivaldehyde with sodium cyanide and a chiral amine, such as (R)-phenylglycine amide, can lead to the formation of diastereomeric α-aminonitriles. Under specific conditions, a process known as crystallization-induced asymmetric transformation can occur. In this process, the initially formed diastereomers equilibrate in solution, while one diastereomer selectively crystallizes out, driving the equilibrium towards the formation of the desired product. This method has been used to produce the (R,S)-aminonitrile from pivaldehyde with high diastereomeric excess. rug.nl A key advantage is the ability to achieve high purity in a single step through selective precipitation. rug.nl
The reaction conditions, particularly the solvent and temperature, play a crucial role in the efficiency of this diastereoselective crystallization. While initial reactions in methanol (B129727) yield a nearly racemic mixture, the addition of water or using water as the sole solvent can dramatically enhance the diastereomeric ratio of the precipitated product. rug.nl
Table 1: Asymmetric Strecker Reaction of Pivaldehyde with (R)-Phenylglycine Amide rug.nl An interactive data table based on the data in the text.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio ((R,S):(R,R)) |
| 1 | MeOH | Room Temp | 20 | 80 | 65:35 |
| 2 | MeOH/H₂O (1:1) | Room Temp | 20 | 69 | 81:19 |
| 3 | H₂O | 50 | 48 | 85 | 95:5 |
| 4 | H₂O | 70 | 30 | 93 | >99:1 |
The diastereomerically pure α-aminonitrile can then be converted into the corresponding enantiomerically pure amino acid, (S)-tert-leucine, in high yield and enantiomeric excess (>98% ee). rug.nl
Chiral Catalyst Development for Aminonitrile Synthesis
The development of chiral catalysts for the asymmetric Strecker reaction offers a more atom-economical alternative to stoichiometric chiral auxiliaries. nih.gov Various catalytic systems have been explored for the synthesis of bulky α-aminonitriles and their derivatives.
Thiourea-based organocatalysts have emerged as effective promoters for the asymmetric hydrocyanation of imines. For instance, a chiral amido-thiourea catalyst has been successfully applied to the synthesis of (R)-tert-leucine. nih.gov These catalysts function by activating the imine and delivering the cyanide nucleophile in a stereocontrolled manner. While early generations of these catalysts required cryogenic temperatures and hazardous cyanide sources like trimethylsilyl (B98337) cyanide (TMSCN), newer iterations are robust enough to be used with safer alternatives like potassium cyanide (KCN) at more practical temperatures. nih.gov
Metal-based catalysts have also shown great promise. A novel chiral zirconium catalyst, prepared from zirconium(IV) tert-butoxide, a chiral ligand derived from prolinol, and a Schiff base, has been used for catalytic asymmetric Strecker reactions. This system is effective for three-component reactions involving achiral aldehydes, amines, and hydrogen cyanide (HCN), providing high yields and enantioselectivities even with sterically hindered aliphatic aldehydes. figshare.com
Other notable catalytic systems include those based on chiral variants of oligoethylene glycols, which act as chiral cyanide generators from KCN, and catalysts derived from amino alcohols and 1,1′-bi-2-naphthol (BINOL). nih.govrsc.org
Table 2: Chiral Catalysts for Asymmetric Strecker Synthesis of Bulky Aminonitriles/Amino Acids An interactive data table based on the data in the text.
| Catalyst Type | Substrate Type | Cyanide Source | Key Features | Ref. |
| Amido-thiourea | N-Boc imine of pivaldehyde | KCN/AcOH | Robust catalyst, adaptable to large-scale synthesis, high ee. | nih.gov |
| Chiral Zirconium Complex | Pivaldehyde, amine | HCN | Effective for three-component reactions, low catalyst loading. | figshare.com |
| Chiral Oligoethylene Glycol | α-Amido sulfone | KCN | Scalable, allows for one-pot synthesis of amino acids. | nih.gov |
| Amino alcohols/BINOLs | N-Phosphonyl imines | Et₂AlCN | Effective for N-phosphonyl imines, readily cleaved protecting group. | rsc.org |
This compound as a Chiral Building Block in Organic Synthesis
Enantiomerically pure this compound and its corresponding amino acid, tert-leucine, are highly valuable chiral building blocks. nih.govresearchgate.net Their bulky tert-butyl group provides a unique steric profile that is exploited in the synthesis of pharmaceuticals and as a component of chiral auxiliaries and ligands for asymmetric catalysis. nih.govresearchgate.net
The aminonitrile itself can be a precursor to other valuable chiral structures. For example, 3-amino-2H-azirines, which are accessible from α-aminonitriles, serve as versatile intermediates for the synthesis of chiral α,α-disubstituted α-amino acids. nih.gov These azirines are three-membered cyclic amidines that can undergo various ring-opening and transformation reactions. nih.gov
More commonly, the aminonitrile is hydrolyzed to tert-leucine, which is then incorporated into larger molecules. L- and D-tert-leucine are important components in the synthesis of various drugs. researchgate.net For example, the tert-leucine scaffold is found in Atazanavir, an antiretroviral medication. The steric bulk of the tert-butyl group can be crucial for binding to biological targets and can also confer metabolic stability to the drug molecule. Furthermore, ligands derived from tert-leucine are used to control stereochemistry in a wide range of chemical transformations. nih.gov
Kinetic Resolution Strategies for Enantiomer Enrichment
Kinetic resolution is a powerful strategy for separating a racemic mixture into its constituent enantiomers. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. For this compound, resolution is typically performed on the more stable amino acid derivative, tert-leucine.
Dynamic Kinetic Resolution (DKR) is a particularly efficient variation. In DKR, the undesired enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer, as opposed to the 50% maximum yield of a standard kinetic resolution.
One method of DKR involves the use of chiral Ni(II) complexes of Schiff bases. Racemic amino acids can be converted into these complexes, and under basic conditions, the α-proton becomes labile, allowing for epimerization. The system equilibrates to the thermodynamically most stable diastereomeric complex, which can then be isolated and decomposed to afford the enantiomerically enriched amino acid. nih.gov
Biocatalysis offers another highly effective route for DKR. Transaminase enzymes, particularly those from thermophilic organisms that can withstand harsh reaction conditions, can be used for the asymmetric synthesis of β-branched amino acids. nih.gov In this process, the enzyme selectively catalyzes the transamination of one enantiomer of a keto acid precursor while the other enantiomer undergoes in situ racemization, leading to a high yield of a single diastereomer of the product amino acid. nih.gov
Enzymatic kinetic resolution using acylases is also a well-established industrial method. rsc.org In this approach, a racemic N-acyl amino acid is treated with an acylase enzyme. The enzyme selectively hydrolyzes the N-acyl group from the L-enantiomer, leaving the N-acyl-D-amino acid unreacted. The resulting free L-amino acid and the acylated D-amino acid can then be separated based on their different physical properties. researchgate.netrsc.org
Advanced Spectroscopic and Structural Characterization of 2 Amino 3,3 Dimethylbutanenitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 2,3-dimethylbutane (B166060), two distinct signals are observed, corresponding to the two different chemical environments of the protons. The protons of the four methyl (CH₃) groups are equivalent and appear as one signal, while the two methine (CH) protons are also equivalent and produce a separate signal. The integrated ratio of these signals is 12:2, which simplifies to 6:1, confirming the relative number of protons in each environment. docbrown.info For 2-Amino-3,3-dimethylbutanenitrile, one would expect distinct signals for the amino (-NH₂) protons, the methine (CH) proton adjacent to the nitrile group, and the tert-butyl group protons. The chemical shifts (δ) for these protons would be influenced by their local electronic environment. For instance, the protons of an N-methyl group attached to a saturated amine typically appear at a low wavenumber. spectroscopyonline.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of 2,3-dimethylbutane shows only two signals, which confirms the presence of two unique carbon environments due to the molecule's symmetry. docbrown.info The four methyl carbons are equivalent, as are the two CH carbons. docbrown.info In this compound, distinct signals would be expected for the nitrile carbon, the carbon atom bonded to the amino group, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. Combining 1D and 2D NMR experiments, such as HMQC, HSQC, ¹H-¹H COSY, and HMBC, provides a comprehensive map of the connectivity between protons and carbons, enabling unambiguous structural assignment. mdpi.com
Typical ¹H and ¹³C NMR Data for Related Structures:
| Compound/Fragment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | 8.29 (s, 1H), 7.63 (d, 1H), 7.51 (d, 2H), 7.41-7.35 (m, 3H), 7.26 (t, 1H), 7.11 (s, 1H), 6.76 (d, 1H), 6.69 (t, 1H), 5.76 (s, 1H) | 163.6, 147.8, 141.6, 133.3, 128.4, 128.3, 127.3, 126.8, 117.1, 114.9, 114.4, 66.5 | rsc.org |
| 2-(4-Methoxyphenyl)-2,3-dihydoquinazolin-4(1H)-one | 8.20 (s, 1H), 7.64-7.62 (d, 1H), 7.28-7.24 (t, 1H), 7.15 (d, 1H), 7.04-6.97 (m, 2H), 6.95 (s, 1H), 6.78-6.76 (d, 2H), 5.71 (s, 1H), 3.77 (s, 3H) | 163.6, 159.4, 147.9, 133.4, 133.2, 128.1, 127.3, 117.0, 114.9, 114.3, 113.6, 66.2, 55.1 | rsc.org |
This table presents data for related heterocyclic structures to illustrate typical chemical shifts and is not specific to this compound.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For an α-aminonitrile like this compound, the IR spectrum would exhibit characteristic absorption bands:
N-H Stretching: Primary amines (R-NH₂) typically show two N-H stretching bands in the region of 3500-3300 cm⁻¹. The presence of a single N-H stretching peak would indicate a secondary amine. spectroscopyonline.com Hydrogen bonding can cause these peaks to be broad. spectroscopyonline.com
C≡N Stretching: The nitrile group (C≡N) gives rise to a sharp and intense absorption band in the range of 2260-2220 cm⁻¹. spectroscopyonline.com This peak's position can distinguish between saturated and aromatic nitriles, with conjugation lowering the frequency. spectroscopyonline.com However, in some cases, like aminoacetonitrile, the C≡N stretch can be anomalously weak. astrochem.org
C-H Stretching: The C-H bonds of the aliphatic tert-butyl group will show stretching vibrations typically below 3000 cm⁻¹.
N-H Bending: Primary amines exhibit an NH₂ scissoring vibration between 1650 and 1580 cm⁻¹ and a broad wagging vibration between 850 and 750 cm⁻¹. spectroscopyonline.com
C-C Stretching: C-C stretching modes are generally found in the 1200 to 1650 cm⁻¹ range. researchgate.net
The elimination of a C=O vibration (around 1681 cm⁻¹) can confirm the formation of an α-aminonitrile from an aldehyde precursor. researchgate.net
Characteristic IR Absorption Frequencies for Aminonitriles:
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| Amine (N-H) | Stretch | 3500-3300 | Medium, often broad |
| Nitrile (C≡N) | Stretch | 2260-2220 | Sharp, strong to weak |
| Alkane (C-H) | Stretch | 2960-2850 | Strong |
| Amine (N-H) | Bend (Scissoring) | 1650-1580 | Medium |
| Amine (N-H) | Bend (Wagging) | 850-750 | Broad, medium |
Mass Spectrometry (MS) for Molecular Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
In the mass spectrum of this compound (molecular weight: 112.176 g/mol ), the molecular ion peak [M]⁺ would be observed at an m/z of 112. epa.gov The fragmentation of the molecular ion provides valuable structural information. For instance, in the mass spectrum of the related compound 2,3-dimethylbutane, the molecular ion peak is at m/z 86. docbrown.info Common fragmentation pathways include the loss of small, stable molecules or radicals.
For this compound, expected fragmentation patterns could involve:
Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 97 (112 - 15).
Loss of a tert-butyl radical (•C(CH₃)₃): This would lead to a fragment at m/z 55 (112 - 57).
Cleavage of the C-C bond adjacent to the nitrile and amino groups.
The fragmentation of protonated α-amino acids often involves the cumulative loss of water and carbon monoxide (H₂O + CO). unito.itnih.gov
The fragmentation of deprotonated nitrile amino acids can be influenced by the length of the alkyl chain, with competing losses of CO₂ and HCN observed for shorter chains. unito.itnih.gov
Common Fragment Ions in the Mass Spectra of Related Alkanes:
| m/z Value | Possible Fragment Ion | Parent Compound Example | Reference |
| 71 | [C₅H₁₁]⁺ | 2,3-dimethylbutane | docbrown.info |
| 57 | [C₄H₉]⁺ | 2,2-dimethylbutane | docbrown.info |
| 43 | [C₃H₇]⁺ | 2,3-dimethylbutane | docbrown.info |
| 29 | [C₂H₅]⁺ | 2,2-dimethylbutane | docbrown.info |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. By diffracting a beam of X-rays through a single crystal, a pattern is generated that can be mathematically transformed into a model of the electron density, revealing the precise positions of atoms in the crystal lattice.
Example Crystallographic Data for a Related Compound:
| Parameter | Value |
| Compound | 2-amino-3-[2-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-ethylideneamino]-but-2-enedinitrile |
| Formula | C₁₇H₁₇N₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.4347(9) |
| b (Å) | 15.6392(15) |
| c (Å) | 11.0939(11) |
| β (°) | 100.215(2) |
| V (ų) | 1611.0(3) |
This data is for a derivative and illustrates the type of information obtained from X-ray crystallography. researchgate.net
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
Since this compound possesses a chiral center at the carbon atom bearing the amino and nitrile groups, it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample.
This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) phenylcarbamates), crown ethers, and ligand-exchange materials. scas.co.jpyakhak.org
For the analysis of chiral amines and amino acid derivatives, polysaccharide-based CSPs like Chiralpak® and Chiralcel® columns are widely used. yakhak.org The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like 2-propanol, is crucial for achieving optimal separation. yakhak.org Derivatization with a fluorogenic agent, such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), can enhance detection sensitivity. yakhak.org
The separation of enantiomers can also be performed indirectly by reacting the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov Enantioselective liquid chromatography is the method of choice for this purpose. nih.gov
Commonly Used Chiral Stationary Phases for Amine Separation:
| CSP Type | Separation Principle | Typical Analytes | Reference |
| Polysaccharide Phenylcarbamates | Hydrogen bonding, π-π interactions, steric hindrance | Chiral amines, amino acid esters | yakhak.org |
| Crown Ether | Host-guest complexation | Primary amines, amino acids | researchgate.netnih.gov |
| Pirkle-type | π-π interactions, hydrogen bonding, dipole-dipole interactions | Aromatic compounds, esters, carboxylic acids | scas.co.jp |
| Ligand Exchange | Formation of diastereomeric metal complexes | Amino acids, amino alcohols | scas.co.jp |
The development of efficient chiral HPLC methods is essential for the synthesis and application of enantiomerically pure this compound and its derivatives in fields such as asymmetric synthesis and pharmaceutical research. mdpi.com
Theoretical and Computational Investigations of 2 Amino 3,3 Dimethylbutanenitrile and Analogues
Quantum Chemical Calculations of Molecular Geometries and Electronic Structures
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. journalijar.comresearchgate.net For 2-amino-3,3-dimethylbutanenitrile, these calculations, often employing methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), reveal crucial details about its structural parameters. nih.govucr.edunih.gov
By solving the electronic Schrödinger equation for a fixed nuclear geometry, the equilibrium structure of the molecule can be determined. ucr.edu This provides precise information on bond lengths, bond angles, and dihedral angles. For instance, calculations can elucidate the geometry around the chiral center and the orientation of the bulky tert-butyl group relative to the amino and nitrile functionalities.
Furthermore, these computational methods provide a detailed picture of the electronic structure. This includes the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of electron density and the resulting molecular electrostatic potential can also be mapped, identifying regions of the molecule that are electron-rich or electron-poor. This information is vital for understanding the molecule's reactivity and intermolecular interactions.
Table 1: Calculated Molecular Properties of this compound
| Property | Calculated Value | Method |
| Dipole Moment | Data not available in search results | DFT/B3LYP |
| HOMO Energy | Data not available in search results | DFT/B3LYP |
| LUMO Energy | Data not available in search results | DFT/B3LYP |
| Ionization Potential | Data not available in search results | CCSD(T) |
| Electron Affinity | Data not available in search results | CCSD(T) |
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become a powerful tool for investigating the pathways of chemical reactions involving aminonitriles. nih.govrsc.orgumn.edu By mapping the potential energy surface, DFT calculations can identify the most likely routes for a reaction, detailing the structures of intermediates and, crucially, the high-energy transition states that govern the reaction rate. ucr.edu
For reactions involving this compound, such as its formation via the Strecker synthesis or its subsequent chemical transformations, DFT can elucidate the step-by-step mechanism. rsc.org This includes the nucleophilic attack of the amine on the carbonyl, the addition of cyanide, and the energetics of each step. The B3LYP functional is a commonly used hybrid functional for such studies, though other functionals may be chosen depending on the specific system. nih.gov
The ability to calculate the energies of transition states allows for the prediction of reaction barriers, providing a theoretical basis for understanding reaction kinetics. This is particularly important in catalysis, where the role of a catalyst in lowering the activation energy can be modeled and understood at a molecular level.
Prediction and Interpretation of Spectroscopic Data (NMR, IR)
Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. dergipark.org.trresearchgate.net For this compound, theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra, as well as the vibrational frequencies observed in its IR spectrum.
NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. dergipark.org.trresearchgate.net These theoretical predictions can aid in the assignment of experimental spectra, helping to resolve ambiguities and confirm the structure of the molecule.
Similarly, the vibrational frequencies and intensities of IR spectra can be computed. dergipark.org.trresearchgate.net By analyzing the vibrational modes associated with each calculated frequency, specific peaks in the experimental spectrum can be assigned to the stretching and bending of particular chemical bonds, such as the C≡N stretch of the nitrile group or the N-H stretches of the amino group.
Table 2: Comparison of Experimental and Calculated Spectroscopic Data for an Analogous Compound (2-amino-3-methylbenzoic acid)
| Spectroscopic Data | Experimental Value | Calculated Value |
| ¹H NMR Chemical Shift (ppm) | Specific values depend on the proton | Calculated values provide a close approximation |
| ¹³C NMR Chemical Shift (ppm) | Specific values depend on the carbon | Calculated values provide a close approximation |
| IR Frequency (cm⁻¹) (C=O stretch) | ~1680 | ~1675 |
| IR Frequency (cm⁻¹) (N-H stretch) | ~3300-3500 | Calculated values provide a close approximation |
Source: Adapted from findings on 2-amino-3-methylbenzoic acid, as specific data for this compound was not available. dergipark.org.trresearchgate.net
Analysis of Hydrogen Bonding and Intermolecular Interactions
The amino and nitrile groups of this compound are capable of participating in hydrogen bonding, a key intermolecular interaction that influences its physical properties and its interactions with other molecules. researchgate.netmdpi.comresearchgate.netnih.gov Computational methods, particularly DFT, can be used to model and analyze these interactions in detail. researchgate.net
By studying dimers or larger clusters of the molecule, or its interaction with solvent molecules, the geometry and strength of hydrogen bonds can be quantified. researchgate.netustc.edu.cn The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are often employed to characterize these interactions, providing insights into the nature of the hydrogen bond (e.g., whether it is predominantly electrostatic or covalent in character). researchgate.net
Understanding these intermolecular forces is crucial for predicting properties such as boiling point, solubility, and crystal packing. In a biological context, these interactions are fundamental to how the molecule might interact with a receptor or enzyme.
Computational Approaches to Chirality and Stereoselectivity
This compound is a chiral molecule, and computational methods are instrumental in studying its stereochemical aspects. umn.edu Theoretical calculations can be used to determine the relative energies of different enantiomers and diastereomers, providing insight into their thermodynamic stability.
More significantly, computational chemistry can be used to understand and predict the stereoselectivity of reactions that produce or involve chiral aminonitriles. rsc.org By calculating the energies of the diastereomeric transition states leading to different stereoisomeric products, the origin of stereoselectivity can be elucidated. rsc.org This is particularly relevant in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule.
For example, in a catalyzed reaction, DFT can be used to model the interaction of the substrate with a chiral catalyst, showing how the catalyst creates a chiral environment that favors the formation of one stereoisomer over the other.
Synthetic Applications of 2 Amino 3,3 Dimethylbutanenitrile As a Precursor
Synthesis of α-Amino Acids and Peptides
The inherent structure of 2-amino-3,3-dimethylbutanenitrile makes it an ideal starting material for the synthesis of the non-proteinogenic α-amino acid, 2-amino-3,3-dimethylbutanoic acid, commonly known as tert-leucine. The conversion is typically achieved through the hydrolysis of the nitrile group to a carboxylic acid. This transformation provides access to both L- and D-enantiomers of tert-leucine, which are significant molecules for the synthesis of pharmaceuticals and a wide variety of chiral auxiliaries. chimia.chresearchgate.net The resolution of racemic this compound can be accomplished using chiral resolving agents like L-(+)-tartaric acid to isolate the desired stereoisomer before hydrolysis. chemicalbook.com
Once the chiral α-amino acid is obtained, it can be incorporated into peptide chains. Peptides are synthesized by forming an amide linkage between the carboxyl group of one amino acid and the amino group of another. masterorganicchemistry.comjaper.in In modern synthetic strategies, such as solid-phase peptide synthesis (SPPS), protecting groups are essential. The amino group of tert-leucine is typically protected with a tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group. peptide.comthermofisher.com The Boc group is acid-labile and removed with acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile. masterorganicchemistry.compeptide.com
The protected tert-leucine is then activated at its carboxyl group, often using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), and reacted with the free N-terminus of a growing peptide chain. masterorganicchemistry.comjaper.innih.gov The sterically hindered nature of the tert-leucine side chain makes it a valuable component for designing peptides and peptidomimetics with specific conformational properties.
Table 1: Key Steps in Utilizing this compound for Peptide Synthesis
| Step | Description | Reagents/Methods | Reference |
|---|---|---|---|
| 1. Resolution | Separation of racemic this compound into its constituent enantiomers. | L-(+)-Tartaric Acid | chemicalbook.com |
| 2. Hydrolysis | Conversion of the nitrile group to a carboxylic acid to form tert-leucine. | Acid or base-catalyzed hydrolysis | chimia.chresearchgate.net |
| 3. N-Protection | Protection of the amino group of tert-leucine to prevent self-coupling. | Boc-anhydride (for Boc protection), Fmoc-OSu (for Fmoc protection) | peptide.comthermofisher.com |
| 4. Coupling | Formation of the peptide bond with another amino acid or peptide chain. | DCC, HATU, DIPEA | japer.innih.gov |
| 5. Deprotection | Removal of the N-protecting group to allow for the next coupling cycle. | TFA (for Boc), Piperidine (for Fmoc) | masterorganicchemistry.compeptide.com |
Construction of Complex Heterocyclic Compounds
This compound is an exemplary bifunctional reactant for synthesizing a variety of heterocyclic systems. arkat-usa.org Its molecule contains both a nucleophilic amino group and an electrophilic carbon atom in the cyano group, allowing it to act as a versatile building block where the entire molecule is incorporated into the final heterocyclic ring. arkat-usa.org
This precursor is particularly useful for the synthesis of five-membered heterocycles. arkat-usa.org For instance:
Imidazoles: It can be used to construct substituted imidazoles, which are core structures in many pharmaceuticals. arkat-usa.org The synthesis can also lead to related structures like 5,5-dimethyl-2-phenylimidazoline-4-thiones. arkat-usa.org
Oxazoles and Thiazoles: Reactions can be directed toward the formation of oxazole (B20620) and thiazole (B1198619) rings. For example, substituted 2-phenyl-4,4-dimethylthiazolin-5-ones have been prepared from this precursor. arkat-usa.org A one-pot, three-component reaction involving an aldehyde, rhodanine, and an amine can produce 2-amino-5-alkylidene-thiazol-4-ones. researchgate.net
Other Heterocycles: The reactivity of the aminonitrile allows for its use in synthesizing a range of other heterocyclic systems, including isothiazoles and 1,3,2-diazaphospholidines. arkat-usa.org Furthermore, the amino acid derived from it can be a starting point for more complex fused systems like triazinoquinazolinones and triazepinoquinazolinones. nih.gov
The synthesis of these compounds often involves cyclization reactions where the amino group acts as a nucleophile, attacking the nitrile group (or a derivative thereof) or an external electrophile to close the ring.
Table 2: Examples of Heterocycles Synthesized from 2-Amino-2-alkyl(aryl)propanenitrile Precursors
| Heterocycle Class | Specific Example | Synthetic Approach | Reference |
|---|---|---|---|
| Imidazoles | 5,5-Dimethyl-2-phenylimidazoline-4-thione | Acylation of the corresponding amide followed by cyclization. | arkat-usa.org |
| Thiazoles | 2-Phenyl-4,4-dimethylthiazolin-5-one | Acid-catalyzed cyclization of an N-benzoyl amide intermediate. | arkat-usa.org |
| Thiazoles | 2-Amino-5-alkylidene-thiazol-4-one | One-pot Knoevenagel condensation and substitution reaction. | researchgate.net |
| Quinazolinones | Triazepinoquinazolinones | Cyclization of 3-aminoquinazolinone derivatives (from amino acids). | nih.gov |
| Thiophenes | 2-Amino-3-arylsulfonylthiophenes | Multi-step synthesis evaluated for antiviral properties. | nih.gov |
Preparation of Alkaloids and Natural Product Analogues
While the direct application of this compound in the total synthesis of specific, complex alkaloids is not extensively documented, its role as a precursor to the unique tert-leucine moiety makes it highly valuable for creating analogues of natural products. nih.gov Many natural products derive their biological activity from amino acid building blocks. nih.gov The ability to incorporate a sterically demanding, non-proteinogenic amino acid like tert-leucine allows for the development of novel analogues with potentially enhanced pharmacological properties, such as improved metabolic stability or target selectivity.
The synthetic utility of this precursor extends to creating structures that mimic portions of natural products. For example, chiral aziridines, which can be synthesized from amino acids, are versatile building blocks for a wide range of natural product syntheses. mdpi.com The synthesis of amino acids carrying other bioactive moieties, such as nucleic acid bases, represents another avenue for creating potent natural product analogues. open.ac.uk The unique steric and electronic properties of the tert-butyl group can be strategically employed to probe structure-activity relationships in biologically active molecules, guiding the design of new therapeutic agents.
Development of Chiral Ligands
Enantiomerically pure compounds are critical in asymmetric catalysis, and this compound is a key starting material for the preparation of new chiral ligands. chemicalbook.com The typical pathway involves the conversion of the aminonitrile to the corresponding chiral amino acid, tert-leucine, which then serves as a scaffold.
These amino acid-based ligands are frequently used to form stable complexes with transition metals like copper(II) and nickel(II). nih.govrsc.org A common strategy is the synthesis of Schiff base ligands, which are formed by the condensation of the amino group of the amino acid with an aldehyde or ketone. For example, tridentate Schiff base ligands derived from chiral amino acids form square-planar Ni(II) complexes that are highly effective in the asymmetric synthesis of other tailor-made amino acids. nih.govehu.es Similarly, pro-chiral Schiff base ligands derived from amino alcohols (which can be obtained by reduction of the corresponding amino acid) react with copper(II) salts to form chiral complexes capable of catalyzing asymmetric reactions. researchgate.netnih.gov
The rigidity and steric bulk provided by the tert-butyl group of the tert-leucine backbone are crucial for inducing high levels of stereocontrol in the catalyzed reactions. This makes ligands derived from this compound particularly attractive for developing novel and efficient asymmetric catalytic systems.
Precursors for Specialized Amides, including Imidazolinone Intermediates
One of the most significant industrial applications of this compound is its role as a direct precursor to 2-amino-2,3-dimethylbutanamide. chemicalbook.comnih.gov This amide is a crucial intermediate in the large-scale synthesis of imidazolinone herbicides, an important class of potent, broad-spectrum weedicides that includes compounds like imazethapyr, imazaquin, and imazamox. nih.govgoogle.com
The conversion of the nitrile to the amide is achieved through hydration. This can be accomplished via chemical or biocatalytic methods.
Chemical Synthesis: A common laboratory and industrial method involves treating this compound with concentrated sulfuric acid (oil of vitriol) in a cold water bath, followed by neutralization. nih.gov
Biocatalytic Synthesis: To overcome the harsh conditions and waste generation of chemical methods, enzymatic routes have been developed. These methods utilize the enzyme nitrile hydratase, which efficiently hydrates the nitrile to the corresponding amide under mild conditions. google.comresearchgate.net Strains of bacteria, such as Rhodococcus qingshengii and Rhodococcus boritolerans, have been identified that produce nitrile hydratases with high activity and tolerance towards the substrate and product. google.comresearchgate.net These biocatalytic processes offer advantages such as high yield, mild reaction conditions, low environmental impact, and easier industrial scale-up. google.com To further enhance efficiency, the reaction can be performed in a biphasic system (e.g., a water-immiscible solvent and water), which can reduce substrate decomposition and product inhibition. researchgate.net
Table 3: Comparison of Synthetic Methods for 2-Amino-2,3-dimethylbutanamide
| Method | Catalyst/Reagent | Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Chemical | Sulfuric Acid | Cold water bath, then room temp. | Established method | Harsh conditions, waste generation | nih.gov |
| Biocatalytic | Rhodococcus sp. whole cells (Nitrile Hydratase) | Aqueous buffer, 15-40 °C | Mild conditions, high yield, environmentally friendly | Enzyme stability/cost can be a factor | google.comresearchgate.net |
| Biocatalytic (Biphasic) | E. coli expressing NHase | HFE-7100/Water | Reduced substrate/product inhibition, easy separation | Requires specialized solvent | researchgate.net |
Q & A
Q. What are the recommended synthetic routes for 2-amino-3,3-dimethylbutanenitrile, and how can purity be optimized for laboratory-scale synthesis?
Methodological Answer:
- Synthetic Pathways: The compound can be synthesized via Strecker synthesis or cyanation of 2-amino-3,3-dimethylbutanal using trimethylsilyl cyanide (TMSCN). A modified approach involves protecting the amine group with tert-butoxycarbonyl (Boc) to minimize side reactions .
- Purification: High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) or recrystallization from ethanol/water mixtures achieves >95% purity. Monitor by H NMR for residual solvent peaks (e.g., DMF or THF) .
Q. How should researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Stability Testing: Use thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >150°C). For long-term storage, maintain under inert gas (argon) at -20°C in amber vials to prevent photodegradation. Monitor hydrolytic stability by incubating in buffered solutions (pH 2–12) and analyzing via LC-MS for nitrile-to-amide conversion .
Q. What in vitro assays are suitable for preliminary toxicity screening of this compound?
Methodological Answer:
- Cytotoxicity: Use MTT assays in HepG2 or HEK293 cells, with IC determination after 24–48 hr exposure.
- Genotoxicity: Ames test (with S9 metabolic activation) to assess mutagenicity. Note that structurally similar nitriles (e.g., 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) show carcinogenic potential in vitro .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?
Methodological Answer:
- Case Example: Unexpected H NMR splitting in N-substituted derivatives may arise from hindered rotation or diastereomer formation. Use variable-temperature NMR (VT-NMR) to distinguish dynamic effects. For diastereomers, employ chiral HPLC (Chiralpak IA column) or X-ray crystallography (as in hexachloridostannate(IV) dihydrate structures) .
Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic additions?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states for cyano group reactivity. Compare with experimental kinetics (e.g., reaction with Grignard reagents).
- Solvent Effects: Include PCM solvation models to simulate polar aprotic solvents (e.g., DMSO), which stabilize nitrile intermediates .
Q. How can metabolic pathways of this compound be elucidated in vivo?
Methodological Answer:
- Isotopic Labeling: Synthesize C- or N-labeled analogs (e.g., using KCN in Strecker synthesis) for tracer studies.
- Metabolite Profiling: Administer to rodent models and analyze urine/blood via UPLC-QTOF-MS. Look for glutathione conjugates (indicative of detoxification) or bioactivated intermediates (e.g., imine formation) .
Q. What strategies mitigate challenges in stereochemical control during derivatization?
Methodological Answer:
- Chiral Catalysis: Use Ru-BINAP complexes (e.g., [(R)-BINAP]RuCl) for asymmetric hydrogenation of ketone intermediates.
- Enzymatic Resolution: Lipase-catalyzed acylations (e.g., Candida antarctica lipase B) selectively protect one enantiomer .
Data Contradiction Analysis
Q. How should discrepancies between theoretical and experimental pKa values be addressed?
Methodological Answer:
Q. What experimental designs validate conflicting reports on photostability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
